molecular formula C11H12N2 B1423803 2-(Quinolin-5-yl)ethan-1-amine CAS No. 98421-28-4

2-(Quinolin-5-yl)ethan-1-amine

Cat. No. B1423803
CAS RN: 98421-28-4
M. Wt: 172.23 g/mol
InChI Key: WZLJRXAKWVQRJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(Quinolin-5-yl)ethan-1-amine” is a chemical compound with the CAS Number: 2225147-05-5 . It is a dihydrochloride salt with a molecular weight of 245.15 .


Synthesis Analysis

The synthesis of quinoline and its derivatives has been a topic of interest in the field of medicinal chemistry . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Chemical Reactions Analysis

Quinoline and its derivatives participate in both electrophilic and nucleophilic substitution reactions . A number of established protocols have been reported for the synthesis of the quinoline ring, which can be altered to produce a number of differently substituted quinolines .


Physical And Chemical Properties Analysis

“2-(Quinolin-5-yl)ethan-1-amine” is a powder at room temperature .

Scientific Research Applications

1. Anticancer Agent Development

2-(Quinolin-5-yl)ethan-1-amine derivatives have been studied for their potential as anticancer agents. For instance, a series of 4-aminoquinoline derivatives, synthesized from 4-chloro-7-substituted-quinolines, showed significant cytotoxic effects on human breast tumor cell lines, making them a prototype molecule for developing new anticancer agents (Zhang et al., 2007).

2. Antibacterial and Antifungal Activities

Compounds derived from 2-(Quinolin-5-yl)ethan-1-amine have also been investigated for their antimicrobial properties. N1-(Quinolin-4yl)ethane-1,2-diamine phenyl urea derivatives exhibited promising antimicrobial activity, with some showing high efficacy against pathogenic bacteria and fungi, indicating their potential as antimicrobial agents (Keche et al., 2013).

3. Anti-HIV-1 Activity

Research into 2-(aryl or heteroaryl)quinolin-4-amines revealed that some derivatives possess anti-HIV-1 activity at micromolar concentrations and low cell toxicity in vitro, suggesting their potential as anti-HIV-1 agents (Strekowski et al., 1991).

4. Organic Light Emitting Diodes (OLEDs)

Novel quinoxaline derivatives containing arylaminated aceanthrylene, synthesized for use in organic light emitting diodes, demonstrated good thermal stability and significant red light emission, indicating their utility in OLED technology (Jang et al., 2011).

5. Antioxidant and Antibacterial Properties

Phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid, a derivative, have been synthesized and evaluated for antioxidant and antibacterial activities. Some compounds showed good chelating ability with Fe+2 ions and potent antibacterial activities against various bacterial strains (Shankerrao et al., 2013).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

2-quinolin-5-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c12-7-6-9-3-1-5-11-10(9)4-2-8-13-11/h1-5,8H,6-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZLJRXAKWVQRJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC=NC2=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10695244
Record name 2-(Quinolin-5-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Quinolin-5-yl)ethan-1-amine

CAS RN

98421-28-4
Record name 2-(Quinolin-5-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Quinolin-5-yl)ethan-1-amine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(Quinolin-5-yl)ethan-1-amine
Reactant of Route 3
Reactant of Route 3
2-(Quinolin-5-yl)ethan-1-amine
Reactant of Route 4
Reactant of Route 4
2-(Quinolin-5-yl)ethan-1-amine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-(Quinolin-5-yl)ethan-1-amine
Reactant of Route 6
Reactant of Route 6
2-(Quinolin-5-yl)ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.